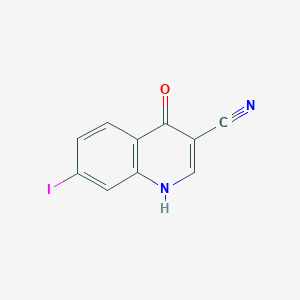

4-Hydroxy-7-iodoquinoline-3-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold." nih.govthieme-connect.com This means that the quinoline core is a recurring motif in a multitude of biologically active compounds. thieme-connect.com

Quinoline and its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities. researchgate.netnih.govnih.govresearchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.gov This has led to the development of numerous approved drugs and a continuous stream of research into novel quinoline-based therapeutic agents. thieme-connect.comnih.gov In cancer research, for instance, quinoline derivatives have been investigated for their ability to inhibit tyrosine kinases, proteasomes, and tubulin polymerization. nih.gov

Overview of Halogenated and Hydroxy-Substituted Quinoline Systems in Academic Research

The introduction of halogen and hydroxyl substituents onto the quinoline scaffold significantly modulates the physicochemical and biological properties of the resulting molecules.

Halogenated Quinolines: The incorporation of halogens (F, Cl, Br, I) can enhance the lipophilicity of quinoline derivatives, which can improve their ability to cross cell membranes. nih.gov Halogens can also participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to protein targets. The position and nature of the halogen atom are critical. For example, studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives revealed that 6-chloro analogues were the most active in anticancer assays. nih.gov Furthermore, the introduction of an iodine atom into the quinoline structure has been a strategy in developing new antimicrobial agents. nih.gov Metal-free, regioselective methods for the halogenation of quinolines, particularly at the C5-position of 8-substituted quinolines, have been developed to provide efficient routes to these valuable compounds. rsc.org

Hydroxy-Substituted Quinolines: The hydroxyl group (-OH) is a key functional group that can act as both a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and its interaction with biological receptors. The 4-hydroxyquinoline (B1666331) (or 4-quinolone) tautomer is a particularly important structural motif. nih.gov This scaffold is present in numerous compounds with diverse biological activities. For example, 4-hydroxyquinoline-3-carboxylic acid derivatives are known for their antibacterial properties, which led to the development of fluoroquinolone antibiotics. nih.gov The hydroxyl group at the 4-position, along with a carbonyl group at the 2-position (the 4-hydroxy-2-quinolone system), is also found in compounds with analgesic, anticancer, and anti-inflammatory activities. researchgate.netnih.gov The synthesis of various 4-hydroxyquinolines is an active area of research, with methods often involving the cyclization of aniline (B41778) derivatives. nih.gov

Contextualization of 4-Hydroxy-7-iodoquinoline-3-carbonitrile within Contemporary Chemical Research

While direct and extensive research on This compound is not widely published, its chemical structure places it at the intersection of several important classes of quinoline derivatives. Its potential significance can be inferred from the properties of its constituent parts: the 4-hydroxyquinoline-3-carbonitrile (B1351834) core and the 7-iodo substituent.

The 4-hydroxyquinoline-3-carbonitrile core is a known pharmacophore. The 4-hydroxy group and the adjacent cyano group at the 3-position can act as a metal-binding motif. thieme-connect.com This chelation capability is a key feature in the design of inhibitors for metalloenzymes, such as HIV-1 integrase. thieme-connect.com Research on related 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives has explored this potential, showing moderate anti-HIV activity. thieme-connect.com The synthesis of the 4-hydroxyquinoline core is well-established, often through methods like the Gould-Jacob reaction. thieme-connect.com

The 7-iodo substituent adds another layer of functionality. As a halogen, iodine increases the molecule's lipophilicity and potential for halogen bonding, which could enhance its biological activity. Research on other iodo-quinolines has highlighted their potential as antimicrobial agents. nih.gov For example, various iodo-quinoline derivatives have shown activity against Staphylococcus epidermidis and Candida parapsilosis. nih.gov

The synthesis of this compound would likely involve multi-step synthetic pathways. A potential precursor, 4-Chloro-7-iodoquinoline-3-carbonitrile, is commercially available, suggesting that a subsequent nucleophilic substitution of the chloro group with a hydroxide (B78521) could yield the target compound. chemscene.com

Given the known biological activities associated with both the 4-hydroxyquinoline-3-carbonitrile scaffold and iodo-substituted quinolines, this compound represents a compound of interest for chemical synthesis and biological screening, particularly in the fields of antiviral and antimicrobial drug discovery.

Interactive Data Tables

Below are the physicochemical properties of this compound and related compounds for comparison.

Table 1: Physicochemical Properties of this compound and Analogs Note: Some properties are calculated or estimated from chemical databases.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| This compound | C₁₀H₅IN₂O | 296.07 | N/A | N/A |

| 4-Hydroxyquinoline-3-carbonitrile | C₁₀H₆N₂O | 170.17 | 1.5 | chemicalbook.com |

| 4-Chloro-7-iodoquinoline-3-carbonitrile | C₁₀H₄ClIN₂ | 314.51 | N/A | chemscene.com |

| 7-Methoxy-4-quinolinol | C₁₀H₉NO₂ | 175.18 | N/A | innospk.com |

| 4-Hydroxy-3-iodobenzonitrile | C₇H₄INO | 245.02 | 1.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5IN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUNYAISORRMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634143 | |

| Record name | 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-65-7 | |

| Record name | 1,4-Dihydro-7-iodo-4-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364793-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Quinoline (B57606) Derivative Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. mdpi.com For quinoline derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the heterocyclic and benzenoid rings. nih.gov

In the ¹H NMR spectrum of a 4-hydroxyquinoline (B1666331) derivative, the proton of the hydroxyl group typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. researchgate.net For the quinoline ring system, the protons on the heterocyclic and benzenoid portions will exhibit distinct chemical shifts and coupling patterns. For instance, in a related compound, 4-hydroxyquinoline, the proton at position 2 (adjacent to the nitrogen) is expected to be downfield due to the inductive effect of the nitrogen atom. chemicalbook.com The protons on the benzenoid ring (positions 5, 6, and 8) will show splitting patterns (e.g., doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons. The introduction of an iodine atom at the 7-position and a carbonitrile group at the 3-position in 4-Hydroxy-7-iodoquinoline-3-carbonitrile will significantly influence the chemical shifts of the remaining aromatic protons. The electron-withdrawing nature of the cyano group at C3 would deshield the proton at C2, while the iodine at C7 will primarily affect the protons at C6 and C8.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms attached to electronegative atoms like oxygen, nitrogen, and iodine will have characteristic chemical shifts. The carbon of the cyano group (C≡N) is typically observed in the 115-125 ppm range. The carbon bearing the hydroxyl group (C4) would be significantly downfield, as would the carbons of the quinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the quinoline ring)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.0 - 8.5 | s |

| H5 | 7.8 - 8.2 | d |

| H6 | 7.4 - 7.8 | dd |

| H8 | 8.2 - 8.6 | d |

| OH | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the quinoline ring)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 155 |

| C3 | 100 - 110 |

| C4 | 160 - 170 |

| C4a | 140 - 150 |

| C5 | 125 - 135 |

| C6 | 130 - 140 |

| C7 | 90 - 100 |

| C8 | 120 - 130 |

| C8a | 145 - 155 |

| CN | 115 - 125 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nveo.org In this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C≡N, and C=C/C=N functional groups within the quinoline core.

The hydroxyl (O-H) stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The nitrile (C≡N) group exhibits a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. This is a very characteristic peak and its presence is a strong indicator of the carbonitrile functionality. The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will appear in the 1450-1650 cm⁻¹ region. The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

In a study of the related compound 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, the O-H stretching was observed, along with the characteristic aromatic ring vibrations. iosrjournals.org For this compound, similar patterns would be anticipated, with the addition of the distinct nitrile peak.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡N stretch | 2220 - 2260 | Strong, Sharp |

| C=C/C=N stretch | 1450 - 1650 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Strong |

| C-I stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₅IN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The presence of iodine with its characteristic isotopic pattern would be a key identifier.

X-ray Crystallography for Solid-State Structure Determination

The planarity of the quinoline ring system and the orientation of the hydroxyl and carbonitrile substituents would be determined with high precision. Furthermore, X-ray crystallography would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen of the cyano group or the quinoline ring, which dictate the crystal packing. A study on a similar compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, revealed detailed information about its crystal structure and intermolecular interactions. researchgate.net It is expected that the iodine atom in this compound would also participate in halogen bonding, a type of non-covalent interaction that can influence the solid-state architecture.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This is an example of the type of data obtained from an X-ray crystallography experiment and is not actual data for this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 990.1 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nveo.org The quinoline ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands are sensitive to the nature and position of the substituents.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. nveo.org The extended conjugation of the quinoline system, along with the auxochromic hydroxyl group and the electron-withdrawing cyano and iodo groups, will influence the absorption maxima (λ_max). It is anticipated that the presence of these substituents will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. A study on 4-hydroxy-3-nitrocoumarin, a related heterocyclic system, demonstrated how different electronic transitions contribute to its UV-Vis spectrum. nveo.org

Computational and Theoretical Investigations of 4 Hydroxy 7 Iodoquinoline 3 Carbonitrile

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for studying the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT can determine the ground-state energy of the molecule and derive various properties, including molecular geometry, vibrational frequencies, and electronic parameters that govern chemical behavior. mdpi.comnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the lowest energy conformation) is determined. For quinoline (B57606) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to find the equilibrium geometry. bhu.ac.in

While specific optimization data for 4-Hydroxy-7-iodoquinoline-3-carbonitrile is not publicly available, a study on the closely related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC), provides valuable insights into the conformational possibilities. researchgate.net The primary sources of conformational isomerism in such structures are the rotation around the C-C bond of the ester (or in this case, nitrile) group and its orientation relative to the quinoline ring. The study on CIQC identified four main conformers based on the orientation of the carbonyl oxygen and the ester group. researchgate.net A similar analysis for this compound would focus on the rotation of the hydroxyl and carbonitrile groups.

Once the geometry is optimized, vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental results to validate the computed structure. researchgate.net

Table 1: Representative Conformational Energy Analysis (Based on Analogue CIQC) This table illustrates the type of data obtained from conformational analysis, using results for the analogue ethyl 4-chloro-7-iodoquinoline-3-carboxylate as a reference.

| Conformer | Relative Energy (kJ/mol) | Population at 298.15 K (%) | Description of Orientation |

| sa | 0.00 | 57.5 | Carbonyl oxygen and chlorine on the same side; ester group in anti conformation. |

| sg | 0.43 | 25.2 | Carbonyl oxygen and chlorine on the same side; ester group in gauche conformation. |

| aa | 0.61 | - | Carbonyl oxygen and chlorine on opposite sides; ester group in anti conformation. |

| ag | 0.92 | 17.3 | Carbonyl oxygen and chlorine on opposite sides; ester group in gauche conformation. |

Source: Adapted from a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons, whereas the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. mdpi.com These energies are used to calculate global reactivity descriptors, which quantify different aspects of a molecule's reactivity. nih.gov

Table 2: Key Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.comfrontiersin.org |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

| Max. Electronic Charge (ΔNmax) | -μ / η | Indicates the maximum electronic charge a molecule can accept. |

Source: Compiled from principles of DFT and FMO theory. nih.govmdpi.comtaylorandfrancis.com

For this compound, the distribution of HOMO and LUMO orbitals would reveal the most probable sites for nucleophilic and electrophilic attacks, respectively. The electron-withdrawing iodine and nitrile groups, along with the electron-donating hydroxyl group, would significantly influence the electron density distribution across the quinoline scaffold.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. bhu.ac.inresearchgate.net

MEP maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and the initial steps of ligand-receptor recognition. researchgate.netchemrxiv.org For this compound, the MEP map would likely show a strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, identifying them as key hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a hydrogen bond donor. bhu.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. physchemres.org

For a single molecule like this compound, MD simulations can explore its conformational landscape in a solvent, revealing how its structure fluctuates and which conformations are most stable. Key metrics analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation. A stable system reaches a plateau in its RMSD value. nih.gov

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. A consistent Rg value suggests that the molecule maintains a stable conformation. physchemres.orgnih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to solvent molecules, providing insights into its interaction with the surrounding environment. nih.gov

When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose obtained from docking. The analysis of RMSD, Rg, and the number of hydrogen bonds between the ligand and protein over the simulation time can confirm whether the ligand remains stably bound in the active site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov

These methods work by aligning a set of molecules with known activities and calculating various 3D descriptor fields (e.g., steric, electrostatic, hydrophobic) around them. A statistical model is then built to correlate the variations in these fields with the observed biological activity. nih.gov

For quinoline derivatives, a QSAR study would involve:

Dataset Selection: A series of quinoline analogues with measured biological activity against a specific target is compiled.

Molecular Modeling and Alignment: The 3D structures are generated and aligned based on a common scaffold.

Field Calculation: CoMFA (steric and electrostatic fields) and CoMSIA (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields) are calculated.

Model Generation: A statistical method, typically Partial Least Squares (PLS), is used to create a predictive model. nih.gov

The resulting QSAR model, often visualized with contour maps, highlights which regions around the molecule are sensitive to modifications. For example, a map might show that a bulky, electropositive group at a certain position enhances activity, guiding the design of new, more potent derivatives. nih.govnih.gov

Table 3: Example Field Contributions in a CoMSIA Model for Quinoline/Quinazolinone Derivatives

| Field | Contribution (%) | Interpretation |

| Steric | 14.9 | Favorable/unfavorable regions for bulky groups. |

| Electrostatic | 29.3 | Favorable/unfavorable regions for positive/negative charges. |

| Hydrophobic | 29.5 | Favorable/unfavorable regions for nonpolar groups. |

| H-bond Acceptor | 15.5 | Favorable/unfavorable regions for hydrogen bond acceptors. |

| H-bond Donor | 10.8 | Favorable/unfavorable regions for hydrogen bond donors. |

Source: Representative data from a 3D-QSAR study on quinazolinone derivatives. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. semanticscholar.org The primary goals of docking are to predict the binding mode and to estimate the strength of the interaction, usually expressed as a docking score or binding affinity. nih.govbiointerfaceresearch.com

The process involves:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges. biointerfaceresearch.com

Grid Generation: A binding site (or "active site") on the protein is defined, and a grid is generated to represent the properties of this pocket.

Docking Simulation: A docking algorithm systematically samples numerous orientations and conformations of the ligand within the active site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding energy. The pose with the best score is considered the most likely binding mode. nih.govfrontiersin.org

Docking studies on quinoline derivatives have been used to explore their potential as inhibitors for various targets, including HIV reverse transcriptase. nih.gov The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site (e.g., LYS 101, TYR 188, TRP 229). nih.gov This information is crucial for understanding the mechanism of action and for structure-based drug design.

Table 4: Representative Molecular Docking Results for Quinoline Derivatives against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Derivative 4 | -10.67 | LYS 101 | Hydrogen Bond |

| TRP 229 | Hydrophobic | ||

| Derivative 5 | -10.38 | LYS 101 | Hydrogen Bond |

| TRP 229 | Hydrophobic | ||

| Derivative 7 | -10.23 | LYS 101 | Hydrogen Bond |

| TRP 229 | Hydrophobic | ||

| Rilpivirine (Standard) | -8.56 | LYS 101 | Hydrogen Bond |

Source: Adapted from a docking study on quinoline derivatives. nih.gov

In Silico Predictions of Chemical Behavior and Derivatization Potential, including ADME/Tox Profiling

The evaluation of a compound's therapeutic potential in the early stages of drug discovery is greatly aided by computational, or in silico, methods. These predictive models allow for the assessment of a molecule's pharmacokinetic and toxicological properties without the need for immediate laboratory synthesis and testing. For this compound, in silico profiling provides critical insights into its drug-likeness, metabolic fate, and potential for derivatization.

Chemical Behavior and Drug-Likeness:

A primary step in the computational assessment of a potential drug candidate is the evaluation of its physicochemical properties against established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a compound's molecular properties with its potential for oral bioavailability. While specific pre-computed data for this compound is not available in the public domain, we can predict its likely profile based on its structure. The key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The presence of the iodine atom significantly increases the molecular weight, and the hydroxyl and nitrile groups contribute to its polarity and hydrogen bonding capacity.

Derivatization Potential:

Computational studies can explore the derivatization potential of this compound by identifying reactive sites and predicting the impact of structural modifications on its properties. The quinoline core offers several positions for substitution, and the hydroxyl and nitrile groups are amenable to a variety of chemical transformations. For instance, the hydroxyl group could be alkylated or acylated, and the nitrile group could be hydrolyzed or reduced. In silico models can predict how these changes would affect the molecule's ADME/Tox profile, guiding the synthesis of derivatives with improved characteristics.

ADME/Tox Profiling:

ADME/Tox profiling predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are crucial for identifying potential liabilities early in the drug development process.

Absorption: Human Intestinal Absorption (HIA) is a key parameter for orally administered drugs. Computational models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract.

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). nih.gov Predictions on BBB penetration are important for drugs targeting the central nervous system, as well as for avoiding potential CNS side effects. japsonline.com

Metabolism: The metabolic fate of a drug is largely determined by its interactions with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, such as CYP2D6, which is involved in the metabolism of many common drugs. japsonline.com

Excretion: The route and rate of a drug's elimination from the body are important for determining its dosing regimen. Computational models can provide an indication of a compound's likely clearance mechanism.

Toxicity: A wide range of toxicological endpoints can be assessed using computational models. These include predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). japsonline.comnih.gov Early identification of potential toxicity is critical for preventing late-stage failures in drug development.

The following tables present a hypothetical in silico ADME/Tox profile for this compound, based on the types of parameters typically evaluated for similar heterocyclic compounds.

Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value/Classification |

| Molecular Weight | ~324 g/mol |

| logP (Lipophilicity) | Moderately Lipophilic |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of Five | Likely Compliant |

Predicted ADME Properties

| Parameter | Predicted Outcome |

| Human Intestinal Absorption (HIA) | Good to Moderate |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate |

| CYP2D6 Inhibition | Potential for Inhibition |

| Plasma Protein Binding | Moderate to High |

Predicted Toxicological Endpoints

| Toxicity Test | Predicted Risk |

| Ames Mutagenicity | Low |

| Carcinogenicity | Likely Non-carcinogenic |

| Hepatotoxicity | Potential Risk |

| hERG Inhibition | Moderate Risk |

It is imperative to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for guiding the further development and optimization of this compound as a potential therapeutic agent.

Biological Activity and Molecular Mechanistic Elucidation of 4 Hydroxy 7 Iodoquinoline 3 Carbonitrile Derivatives

Evaluation of Biological Potency in In Vitro Systems

In vitro studies have demonstrated that quinoline (B57606) derivatives possess significant biological potential, including antimicrobial and cytotoxic activities. For instance, a series of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, with many compounds demonstrating moderate to good activity microbiologyjournal.org. Similarly, a library of new iodo-quinoline derivatives has been synthesized and tested for antimicrobial activity, showing varying degrees of effectiveness based on the specific substitutions on the quinoline ring nih.gov.

The 4-hydroxy-2-quinolone scaffold, which is structurally related to the target compound, has also been investigated. A series of 4-hydroxy-2-quinolone analogues bearing an alkyl side chain at the C-3 position and various substituents at the C-6 and C-7 positions have shown promising antimicrobial activities. In particular, brominated analogues exhibited exceptional antifungal activity against Aspergillus flavus, surpassing the efficacy of the standard drug amphotericin B. The antibacterial activity against Staphylococcus aureus also showed a similar trend, highlighting the potential of this chemical framework for developing new antimicrobial agents researchgate.net.

The cytotoxic potential of quinoline derivatives is also noteworthy. The transition metal complexes of quinoline derivatives have been shown to exhibit enhanced biological activity compared to the ligands alone. This is attributed to the role of the metal center in the complex's interaction with biological targets nih.gov.

A summary of the antimicrobial activity for a series of iodo-quinoline derivatives is presented below:

| Compound ID | Test Organism | Activity |

| 4d | S. epidermidis | High |

| 4c | S. epidermidis | Moderate-High |

| 4e | S. epidermidis | Moderate |

| 5r | S. epidermidis | High (styryl quinoline series) |

| 5p | S. epidermidis | Moderate-High (styryl quinoline series) |

| All compounds | K. pneumoniae | No effect |

| Various compounds | C. parapsilosis | Varying antifungal activity |

Identification and Characterization of Molecular Targets

The quinoline scaffold is a common feature in many enzyme inhibitors, suggesting that 4-Hydroxy-7-iodoquinoline-3-carbonitrile derivatives may also target various enzymes.

DNA Gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition is a key mechanism of their antibacterial action nih.govplos.org. While direct evidence for this compound is not available, its structural similarity to quinolones suggests it could be a potential DNA gyrase inhibitor. High-throughput virtual screening has been employed to discover novel DNA gyrase inhibitors, identifying compounds that are structurally distinct from existing ones nih.gov.

Cholinesterases: Various natural and synthetic compounds containing the quinoline or coumarin nucleus have been identified as inhibitors of cholinesterases, enzymes critical in neurotransmission nih.govnih.gov. The inhibitory activity is often influenced by the nature and position of substituents on the core structure.

Glycosidases: Polyhydroxy alkaloids are a well-known class of glycosidase inhibitors nih.gov. While there is less direct evidence for quinoline derivatives as potent glycosidase inhibitors, the broad biological activity of this class of compounds warrants investigation into this area.

2OG-dependent enzymes: 2-Oxoglutarate (2OG) dependent oxygenases are a large family of enzymes involved in various biological processes. Flavonoids and related catechol compounds have been identified as inhibitors of these enzymes researchgate.netresearchgate.net. Given that some quinoline derivatives share structural similarities with these inhibitors, they may also exhibit inhibitory activity against 2OG-dependent oxygenases. The mechanism of inhibition often involves competition with 2-oxoglutarate or chelation of the active site iron researchgate.netnih.gov.

5-lipoxygenase: This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Natural compounds, including flavonoids and quinones, have been identified as inhibitors of 5-lipoxygenase nih.govthieme-connect.denih.gov. The inhibitory mechanism can be redox-active, where the inhibitor keeps the active site iron in its reduced state, or non-redox, involving competition with the substrate thieme-connect.de.

While specific studies on this compound are not available, related compounds have been shown to interact with key cellular structures and processes.

Fungal Cell Wall Disruption: The fungal cell wall is a crucial structure for fungal viability and a key target for antifungal drugs. While direct evidence for iodoquinoline carbonitriles is lacking, the antifungal activity of related compounds suggests a potential interaction with the fungal cell wall or its biosynthetic pathways.

Cell Migration Modulation: The modulation of cell migration is an important aspect of cancer research. The broader class of quinoline derivatives has been investigated for its effects on cell migration, often in the context of their anticancer properties.

Structure-Activity Relationship (SAR) Studies of Iodoquinoline Carbonitriles and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoline derivatives, SAR studies have revealed several key features that influence their activity.

For 4-hydroxy-2-quinolone analogs, the length of the alkyl chain at the C-3 position and the type of substituent on the C-6 and C-7 positions have a significant impact on their antimicrobial activities researchgate.net. For instance, the presence of a bromine atom at C-6 and a long alkyl chain at C-3 was associated with potent antifungal activity researchgate.net.

In the context of EGFR kinase inhibitors, the quinazoline core (a related heterocyclic system) has been extensively studied. SAR studies have highlighted the importance of specific substitutions for inhibitory activity against both wild-type and mutant forms of the enzyme nih.govmdpi.com. For quinoline-containing c-Met inhibitors, the introduction of a pyridyl moiety on the 2-aryl ring was found to be beneficial nih.gov. For HIV-1 reverse transcriptase inhibitors based on quinoline Reissert derivatives, the presence of electron-withdrawing substituents at position 6 of the quinoline ring was found to increase activity researchgate.net.

A summary of key SAR findings for related quinoline derivatives is presented below:

| Compound Class | Key Structural Features for Activity | Target |

| 4-Hydroxy-2-quinolones | Long alkyl chain at C-3, Halogen at C-6/C-7 | Antimicrobial |

| Quinazoline Derivatives | Specific substitutions on the quinazoline core | EGFR Kinase |

| Quinoline-containing c-Met inhibitors | Pyridyl moiety on the 2-aryl ring | c-Met |

| Quinoline Reissert Derivatives | Electron-withdrawing group at C-6 | HIV-1 RT |

Investigating Mechanisms of Action at the Molecular and Cellular Level

The mechanisms of action for quinoline derivatives are diverse and depend on the specific compound and its biological target. For antibacterial quinolones, the primary mechanism is the inhibition of DNA gyrase, leading to the disruption of DNA replication and ultimately cell death nih.gov.

In the context of anticancer activity, metal complexes of quinoline derivatives are of particular interest. The metal ion can play a crucial role in the biological activity, potentially enhancing the efficacy of the organic ligand. Copper complexes, for example, can sensitize cancer cells to the effects of the bioactive ligand nih.gov. The anticancer activity of some 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions, which can perturb intracellular metal homeostasis and induce cell cycle arrest nih.gov.

Chelation Chemistry and Biological Relevance of Metal Ion Interactions

The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this property is central to many of its biological activities nih.gov. The ability to bind metal ions is also observed in other hydroxyquinoline derivatives. The formation of metal complexes can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic properties mdpi.com.

Metal chelation can have several biological consequences:

Depletion of essential metal ions: By binding to essential metal ions, chelators can disrupt the function of metalloenzymes that are crucial for cell survival and proliferation nih.gov.

Generation of reactive oxygen species (ROS): Some metal complexes can participate in redox cycling, leading to the production of ROS and subsequent oxidative stress and cell damage.

Inhibition of metalloenzymes: Chelators can directly inhibit the activity of metalloenzymes by binding to the metal cofactor in the active site.

The interaction of fluoroquinolone antibiotics with metal ions has been shown to affect their binding to serum albumin, which could have significant pharmacological implications researchgate.net. The formation of metal complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid was found to enhance water solubility, a desirable property for drug candidates mdpi.com.

The stability of the metal complexes formed is a critical factor in their biological activity. A bis(3-hydroxy-4-pyridinone)-EDTA derivative has been shown to be a strong chelator for hard metal ions like Fe³⁺, Al³⁺, and Ga³⁺.

Advanced Applications and Research Potential of 4 Hydroxy 7 Iodoquinoline 3 Carbonitrile

Development of Fluorescent Probes and Chemosensors for Metal Ions

The detection of metal ions is crucial in environmental monitoring, biological systems, and industrial processes. Fluorescent chemosensors are highly valued for this purpose due to their sensitivity, selectivity, and the ability to provide real-time analysis. Quinoline (B57606) and its derivatives are frequently employed as the core fluorophore in these sensors because of their rigid structure, good photophysical properties, and capacity to bind with metal ions, leading to changes in their fluorescence. nih.govrsc.org

The structure of 4-Hydroxy-7-iodoquinoline-3-carbonitrile incorporates key features for a fluorescent metal ion sensor. The 4-hydroxy group and the nitrogen atom in the quinoline ring can act as a chelation site for metal ions. Upon binding with a metal ion, the electronic properties of the molecule are altered, which can lead to a significant change in its fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off"). rsc.org This response can be highly selective for specific metal ions depending on the design of the binding pocket.

Research on various quinoline derivatives has demonstrated their efficacy in detecting a wide range of metal ions, including Fe³⁺, Zn²⁺, and Mg²⁺. nih.govrsc.orgacs.org For instance, the introduction of N-containing groups can enhance the coordination ability and selectivity for ions like Fe³⁺. nih.gov While direct studies on this compound are not extensively documented, its structural similarity to known quinoline-based sensors suggests a strong potential for its use in this field. The presence of the electron-withdrawing cyano group and the heavy iodine atom could further modulate the photophysical properties, potentially leading to sensors with novel sensing capabilities and improved sensitivity.

Table 1: Examples of Quinoline Derivatives as Fluorescent Metal Ion Sensors

| Quinoline Derivative | Target Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Quinoline-based sensor TQA | Fe³⁺ | Fluorescence quenching | nih.gov |

| Quinoline-based Two-Photon Probe QZn | Zn²⁺ | Fluorescence enhancement | acs.org |

| HQNP (containing quinoline and pyrimidine) | Zn²⁺, Mg²⁺ | Photo-induced Electron Transfer (PET) on-off | rsc.org |

Contributions to Organic Light-Emitting Diode (OLED) Technologies

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED device is heavily dependent on the organic materials used in its emissive and charge-transporting layers. Derivatives of 8-hydroxyquinoline, such as Tris(8-hydroxyquinoline)aluminum (Alq3), are canonical materials in OLEDs, valued for their excellent thermal stability, high fluorescence quantum yield, and good electron-transporting properties. researchgate.netmdpi.com

This compound, as a hydroxyquinoline derivative, shares the fundamental scaffold that makes this class of compounds suitable for OLED applications. The hydroxyquinoline moiety can form stable metal complexes (similar to Alq3) that serve as efficient emissive materials. mdpi.com Research on other hydroxyquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline and bis(8-hydroxyquinoline) zinc derivatives with a styryl group, has shown their potential for producing OLEDs with emissions in different regions of the spectrum. researchgate.netmdpi.com

The specific substituents on this compound could offer advantages. The iodine atom, through the heavy-atom effect, could promote intersystem crossing, potentially making the compound suitable for phosphorescent OLEDs (PHOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs. The cyano group is a well-known electron-withdrawing group that can influence the electron-transporting properties of the material. While direct fabrication of OLEDs using this specific compound has not been reported, its molecular structure warrants investigation for its potential as an emissive or electron-transport material in next-generation OLED devices.

Role as Synthetic Intermediates for Complex Heterocyclic Scaffolds

The functional groups present in this compound make it a highly versatile building block for the synthesis of more complex molecules. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the ability to further elaborate its structure is of great interest.

The three key functional groups—hydroxyl, iodo, and carbonitrile—offer distinct and orthogonal reactivity:

4-Hydroxy Group: This group can undergo O-alkylation or O-arylation to introduce various side chains. It also activates the C-3 position for electrophilic substitution reactions, although in this case, the position is already substituted.

7-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of aryl, alkyl, or amino groups at the 7-position, enabling the synthesis of a large library of derivatives.

3-Carbonitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various five- or six-membered heterocyclic rings (e.g., tetrazoles, triazines). Studies on related pyrano[3,2-c]quinoline-3-carbonitriles have shown that the nitrile group can participate in ring-opening and ring-closure reactions to afford novel 3-heteroaryl-4-hydroxyquinolines. tandfonline.comresearchgate.net

This combination of reactive sites allows for a stepwise and controlled modification of the molecule, making this compound a valuable intermediate for creating complex heterocyclic systems with potential applications in drug discovery and materials science.

Applications in Material Science and Co-crystallization Studies of Active Pharmaceutical Ingredients

Crystal engineering is a field of material science focused on the design and synthesis of crystalline solids with desired physicochemical properties. nih.gov A key strategy in this field, particularly within the pharmaceutical industry, is co-crystallization. A co-crystal consists of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer in a stoichiometric ratio within the same crystal lattice. nih.gov This approach can significantly improve properties such as solubility, stability, and bioavailability of an API without altering its chemical structure. mdpi.com

This compound possesses structural features that make it an excellent candidate as a coformer in co-crystallization studies.

Hydrogen Bonding: The 4-hydroxy group and the quinoline nitrogen are strong hydrogen bond donors and acceptors, respectively. These sites can form robust and predictable intermolecular hydrogen bonds, such as the carboxylic acid-pyridine heterosynthon, with APIs that have complementary functional groups. researchgate.net

Halogen Bonding: The iodine atom at the 7-position can act as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to guide the assembly of molecules in the solid state, offering another tool for crystal engineering.

The formation of iodo-quinoline derivatives into dense three-dimensional supramolecular networks has been observed, highlighting the role of intermolecular interactions in their crystal packing. mdpi.com By systematically selecting APIs and applying co-crystallization techniques like solvent evaporation or grinding, this compound could be used to generate novel solid forms of existing drugs with enhanced pharmaceutical profiles.

Table 2: Key Functional Groups of this compound for Co-crystallization

| Functional Group | Potential Intermolecular Interaction | Role in Crystal Engineering |

|---|---|---|

| 4-Hydroxy Group | Hydrogen Bond Donor/Acceptor | Forms robust synthons with APIs containing groups like carboxylic acids, amides, or other heterocycles. |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Complements hydrogen bond donors on the API. |

| 7-Iodo Group | Halogen Bond Donor | Directs crystal packing through specific halogen bond interactions. |

Potential in Analytical Chemistry and Separation Sciences

In analytical chemistry, particularly in separation sciences like high-performance liquid chromatography (HPLC), the physicochemical properties of molecules dictate their separation and detection. Quinoline and its derivatives are often the subjects of analytical method development due to their prevalence in pharmaceuticals and as industrial chemicals. sielc.com

This compound has characteristics that make it well-suited for analysis by modern separation techniques. Its aromatic system allows for sensitive detection using UV-Vis spectrophotometry. The presence of polar (hydroxyl, nitrile) and non-polar (quinoline core) parts suggests it can be effectively separated using reversed-phase HPLC. sielc.com

Beyond being an analyte, quinoline-based structures can also be used as reagents or ligands in separation science. For instance, chiral quinoline derivatives can be used as chiral derivatizing reagents to separate enantiomers of other molecules, such as β-blockers. researchgate.netresearchgate.net The ability of the 4-hydroxyquinoline (B1666331) moiety to chelate metals could also be exploited in specialized chromatographic techniques like ion-exchange or affinity chromatography for the separation of metal ions. Furthermore, its distinct retention behavior and mass fragmentation pattern would allow for its identification and quantification in complex mixtures using techniques like LC-MS/MS, as has been demonstrated for other quinoline derivatives. nih.gov

Conclusion and Future Perspectives in 4 Hydroxy 7 Iodoquinoline 3 Carbonitrile Research

Summary of Key Research Advancements in Quinoline (B57606) Chemistry

The quinoline ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in therapeutically significant molecules. nih.govnih.gov Historically, the synthesis of the quinoline core relied on classic named reactions like the Skraup, Friedländer, and Doebner–von Miller syntheses. nih.gov While still relevant, modern research has introduced a host of advanced and more efficient synthetic strategies. Recent years have seen a significant shift towards greener and more sustainable methods, including microwave-assisted synthesis, ultrasound-promoted reactions, and photocatalysis, which often provide higher yields and shorter reaction times. mdpi.comsigmaaldrich.comnih.gov

A paramount advancement has been the development of transition-metal-catalyzed C-H activation and functionalization. nih.govnih.gov This powerful strategy allows for the direct introduction of functional groups onto the quinoline scaffold with high regioselectivity, a task that was previously challenging and required multi-step synthetic sequences. google.com Methodologies using catalysts based on palladium, rhodium, copper, and cobalt have enabled the selective modification of nearly every position on the quinoline ring. nih.govresearchgate.net The use of quinoline N-oxides as substrates has been particularly effective for directing functionalization to specific positions, such as C2 and C8. researchgate.netnih.gov These advancements have dramatically expanded the chemical space accessible to medicinal chemists, facilitating the rapid generation of diverse compound libraries for drug discovery programs targeting a wide array of diseases, including cancer, malaria, and various infections. nih.govmdpi.com

Table 1: Comparison of Classical and Modern Quinoline Synthesis Strategies

| Strategy | Description | Typical Catalysts/Reagents | Key Advantages |

|---|---|---|---|

| Classical Synthesis | Traditional condensation and cyclization reactions (e.g., Skraup, Friedländer). nih.gov | Strong acids (H₂SO₄), oxidizing agents, glycerol. nih.gov | Well-established, good for fundamental scaffolds. |

| Microwave-Assisted | Use of microwave irradiation to accelerate reaction rates. mdpi.com | Various, often solvent-free or in green solvents like water. mdpi.com | Rapid reaction times, improved yields, energy efficient. |

| Photocatalysis | Use of light energy to drive reactions via a photocatalyst. nih.gov | Semiconductor nanoparticles (e.g., TiO₂), metal complexes (e.g., Iridium, Ruthenium). nih.gov | Mild reaction conditions, access to unique reaction pathways. |

| C-H Functionalization | Direct replacement of a C-H bond with a new functional group. nih.gov | Transition metals (e.g., Pd, Rh, Cu, Co). nih.govnih.gov | High atom economy, step efficiency, late-stage modification. |

Emerging Trends and Challenges in Iodoquinoline Chemistry

Iodoquinolines, such as 4-Hydroxy-7-iodoquinoline-3-carbonitrile, represent a particularly valuable subclass of quinoline derivatives. The iodine substituent is not merely a halogen; it serves as a highly versatile synthetic handle and a unique modulating element.

An emerging trend is the increasing exploitation of the iodine atom in cross-coupling reactions . The carbon-iodine bond is highly amenable to palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows the 7-iodo position to serve as a strategic linchpin for constructing complex molecules by introducing new aryl, alkyl, alkyne, or amino groups, a cornerstone of modern drug discovery and materials science. One-pot procedures that combine cross-coupling with subsequent C-H functionalization are also being developed, further enhancing synthetic efficiency.

Another significant trend is the exploration of halogen bonding . The iodine atom possesses an electropositive region (a σ-hole) that can form a non-covalent, attractive interaction with a Lewis base. google.comnih.gov This interaction is being increasingly harnessed in crystal engineering to control the solid-state architecture of materials and in organocatalysis, where iodo-heterocycles can act as catalysts by activating substrates through halogen bonding. nih.gov

Despite this progress, significant challenges remain. The foremost challenge is achieving regioselective iodination of the quinoline scaffold. nih.gov While methods for C3 and C8 iodination have been developed using radical or transition-metal-catalyzed approaches, controlling iodination at other positions, especially in complex, multi-substituted quinolines, can be difficult. nih.govnih.gov Developing mild, scalable, and cost-effective iodination protocols that are tolerant of a wide range of functional groups remains a key objective. nih.gov Furthermore, while iodoquinolines show promise in medicinal applications, such as antimicrobial agents, overcoming challenges like drug resistance and optimizing pharmacokinetic profiles are persistent hurdles in the development of any new therapeutic agent. mdpi.com

Prospective Avenues for Future Research and Development of this compound and Related Compounds

The unique trifunctional architecture of this compound—comprising a metal-chelating 4-hydroxyquinoline (B1666331) core, a versatile nitrile group, and a cross-coupling-ready iodo-substituent—opens up several promising avenues for future research.

Development of Novel Kinase Inhibitors: The 4-hydroxyquinoline and 4-anilinoquinoline-3-carbonitrile (B11863878) scaffolds are known to be effective pharmacophores for protein kinase inhibitors. nih.govnih.gov Specifically, they have shown potent activity against receptor tyrosine kinases like RET, EGFR, and HER2, which are critical targets in oncology. nih.govnih.govnih.gov Future research should focus on using this compound as a starting platform. The 7-iodo group can be systematically elaborated via Suzuki and other cross-coupling reactions to generate extensive libraries of 7-substituted analogues. This approach would allow for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for specific kinase targets, potentially leading to new anticancer therapeutics. google.com

Exploration as Bioactive Scaffolds: Beyond kinase inhibition, the 4-hydroxyquinoline core has been investigated for other biological activities, including as an anti-HIV agent by chelating metal ions in the active site of viral enzymes like integrase. nih.gov New libraries based on the iodoquinoline framework are also being screened for antimicrobial and anti-biofilm activity. mdpi.commdpi.com Future work could involve converting the 3-carbonitrile group into other functionalities (e.g., amides, carboxylic acids, tetrazoles) and exploring the resulting derivatives for a broad range of biological targets. The development of new iodoquinoline-based compounds could provide leads for treating infectious diseases and overcoming microbial resistance.

Application in Materials Science: The quinoline nucleus is known to be a component of fluorescent probes and other functional materials. mdpi.com The 4-hydroxyquinoline-3-carboxylic acid framework, a close derivative of the title compound, has been patented for use as a light and heat stabilizer for organic materials. researchgate.net Future research could investigate the photophysical properties of this compound and its derivatives. The extended π-systems that can be generated via cross-coupling at the 7-position could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent sensors for metal cations, or advanced photostabilizers.

Table 2: Prospective Research Directions for this compound

| Research Avenue | Key Functional Group(s) | Rationale & Approach | Potential Application |

|---|---|---|---|

| Kinase Inhibitors | 4-Hydroxy, 7-Iodo | The 4-hydroxyquinoline core is a known kinase binding motif. The 7-iodo position allows for library synthesis via cross-coupling to optimize target affinity. nih.govnih.gov | Anticancer Therapeutics |

| Antimicrobial/Antiviral Agents | 4-Hydroxy, 3-Carbonitrile | The 4-hydroxy group can chelate essential metal ions in enzyme active sites. nih.gov The nitrile can be modified to create diverse pharmacophores. | Anti-Infective Drugs |

| Functional Materials | 7-Iodo, Quinoline Core | The quinoline core is fluorescent. The 7-iodo position enables the creation of extended conjugated systems via cross-coupling. researchgate.netmdpi.com | OLEDs, Fluorescent Probes, Polymer Stabilizers |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Hydroxy-7-iodoquinoline-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A viable route involves cyclocondensation of substituted anilines with aldehydes, followed by iodination. For example, analogous quinoline derivatives are synthesized using bis(pyridin-2-ylmethyl)amine with HCHO in organic solvents under reflux . Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst selection (e.g., iodine or CuI for iodination). Characterization via NMR and mass spectrometry is critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, leveraging intensity data from single-crystal diffraction to resolve bond lengths and angles .

- Spectroscopy : FT-IR for hydroxyl and nitrile groups (peaks ~3200 cm⁻¹ and ~2200 cm⁻¹), and ¹H/¹³C NMR for aromatic proton environments (e.g., deshielded protons near iodine substituents) .

Q. What are the primary applications of this compound in fluorescence-based imaging?

- Methodological Answer : The quinoline core’s π-conjugated system enables fluorescence. Modifications like iodine substitution enhance Stokes shift and photostability. For live-cell imaging, optimize solvent polarity (e.g., DMSO/PBS mixtures) and validate selectivity via co-staining with organelle-specific dyes .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare computed IR spectra with experimental data to validate accuracy. The Colle-Salvetti correlation-energy formula can refine electron density predictions .

Q. How can contradictory reports on biological activity (e.g., antibacterial vs. fluorescent probes) be resolved experimentally?

- Methodological Answer :

- Dose-response assays : Test across concentrations (µM–mM) to identify non-specific vs. target-driven effects.

- Structural analogs : Synthesize derivatives without iodine or nitrile groups to isolate functional contributions.

- Mechanistic studies : Use fluorescence quenching in bacterial membranes to differentiate between imaging and antimicrobial modes of action .

Q. What strategies improve the selectivity of this compound in targeting specific biological systems?

- Methodological Answer :

- Functionalization : Introduce sulfonate groups to enhance water solubility and reduce non-specific binding.

- Conjugation : Attach targeting moieties (e.g., folate for cancer cells) via the hydroxyl group.

- Computational docking : Use AutoDock Vina to predict binding affinities with cellular receptors, prioritizing modifications with ΔG < -7 kcal/mol .

Contradiction Analysis

Q. How to address discrepancies in reported fluorescence quantum yields for quinoline derivatives?

- Methodological Answer :

- Standardization : Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H₂SO₄) under identical instrument settings.

- Environmental factors : Control pH (e.g., 7.4 for physiological conditions) and oxygen levels (via degassing) to minimize quenching variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.